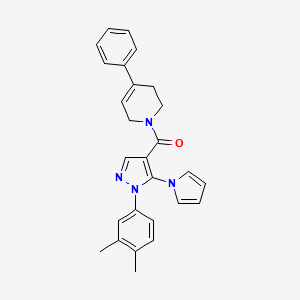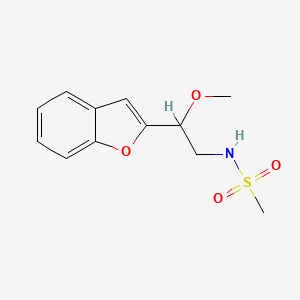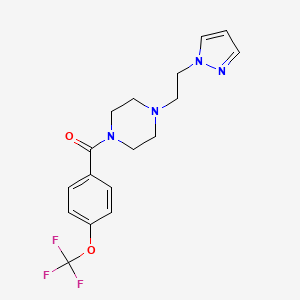
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-(trifluoromethoxy)phenyl)methanone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-(trifluoromethoxy)phenyl)methanone” is a complex organic molecule. It contains a piperazine ring, which is a common feature in many pharmaceuticals and other active compounds . The molecule also contains a pyrazole ring, another common feature in many bioactive compounds .
Aplicaciones Científicas De Investigación
Antibacterial and Antifungal Properties
Novel pyrazole and isoxazole derivatives, including compounds similar to "(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-(trifluoromethoxy)phenyl)methanone", have been synthesized and shown to possess significant antibacterial and antifungal activities. These compounds were evaluated against various bacterial strains such as S. aureus, E. coli, B. subtilis, P. aeruginosa, S. pyogenes, and fungal strains including T. viride, A. flavus, A. brasillansis, and C. albicans, demonstrating their potential as antimicrobial agents (Sanjeeva, Reddy, & Venkata, 2022).
Structural Characterization
Structural characterization of pyrazole carboxamide derivatives, encompassing similar compounds, has been conducted using various spectroscopic techniques, such as IR, 1H NMR, and HRMS, along with X-ray crystallography. These studies provide valuable insights into the molecular structures of these compounds, which is essential for understanding their biological activities and potential applications in drug development (Lv, Ding, & Zhao, 2013).
Pain Management
Research has identified a series of pyrazoles as clinical candidates for pain management due to their σ1 receptor antagonist properties. One such compound, identified through a synthesis of various pyrazoles, exhibited high aqueous solubility, metabolic stability, and antinociceptive properties in animal models, suggesting its potential for treating pain (Díaz et al., 2020).
Anticonvulsant Applications
A novel anticonvulsant agent, "Epimidin", has been developed, showcasing the importance of structural and analytical characterization in drug development. The development and validation of an HPLC method for determining related substances in Epimidin highlight the rigorous analytical approaches required to ensure the purity and efficacy of such pharmaceutical compounds (Severina et al., 2021).
Antimicrobial and Phytotoxic Screening
Pyrazoline derivatives have been synthesized and screened for their antimicrobial and phytotoxic activities. These studies demonstrate the potential of pyrazoline-based compounds in agricultural applications, offering a dual function as antimicrobial agents and phytotoxic substances to manage plant diseases and weed growth (Mumtaz et al., 2015).
Propiedades
IUPAC Name |
[4-(2-pyrazol-1-ylethyl)piperazin-1-yl]-[4-(trifluoromethoxy)phenyl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19F3N4O2/c18-17(19,20)26-15-4-2-14(3-5-15)16(25)23-11-8-22(9-12-23)10-13-24-7-1-6-21-24/h1-7H,8-13H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYFYUVLJJLAYLZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CCN2C=CC=N2)C(=O)C3=CC=C(C=C3)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19F3N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(4-(2-(1H-pyrazol-1-yl)ethyl)piperazin-1-yl)(4-(trifluoromethoxy)phenyl)methanone | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

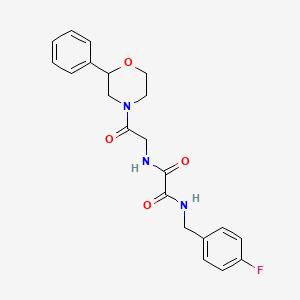
![5-[(2,4-Dichlorophenoxy)methyl]-1,3,4-thiadiazole-2-thiol](/img/structure/B2569306.png)
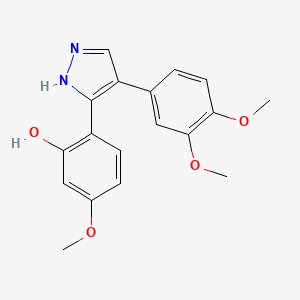

![3-(2-isopropoxybenzyl)benzo[d]oxazol-2(3H)-one](/img/structure/B2569311.png)
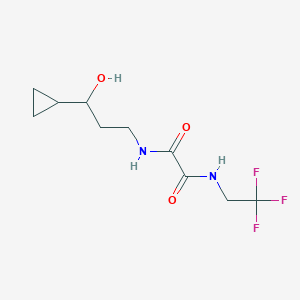
![2-(3,4-dioxo-8-(p-tolyl)-3,4,7,8-tetrahydroimidazo[2,1-c][1,2,4]triazin-2(6H)-yl)-N-((tetrahydrofuran-2-yl)methyl)acetamide](/img/structure/B2569316.png)
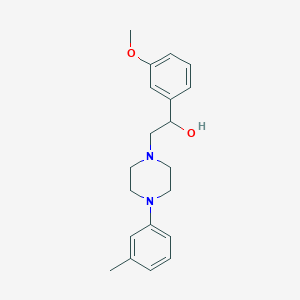
![1-(indolin-1-yl)-2-(3-methyl-2,2-dioxidobenzo[c][1,2,5]thiadiazol-1(3H)-yl)ethanone](/img/structure/B2569320.png)
![7-(4-Chlorophenoxy)-2-[(2,5-dimethylanilino)methylene]-3-phenyl-1-indanone](/img/structure/B2569324.png)
![4-[3-chloro-5-(trifluoromethyl)pyridin-2-yl]-N-[4-(dimethylsulfamoyl)phenyl]piperazine-1-carboxamide](/img/structure/B2569325.png)
![2-hydroxy-N-(3-methoxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide](/img/structure/B2569326.png)
